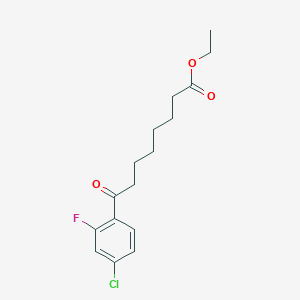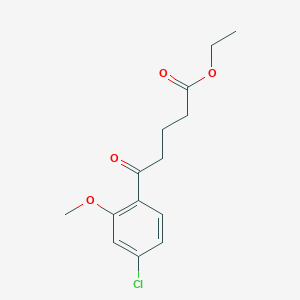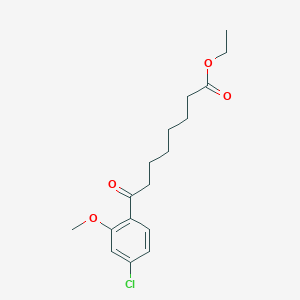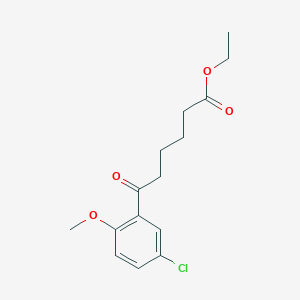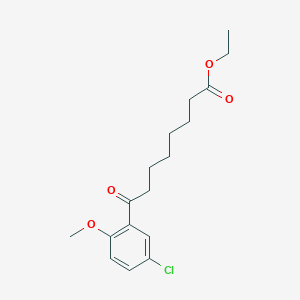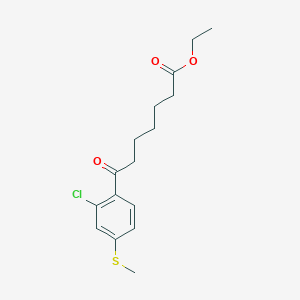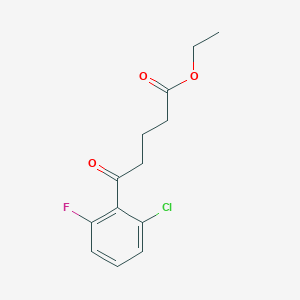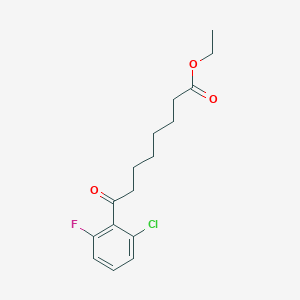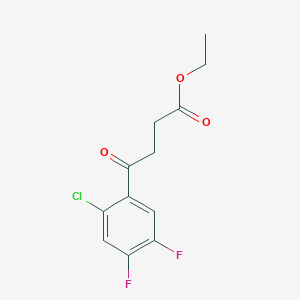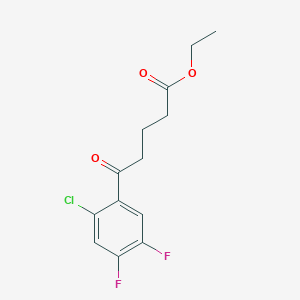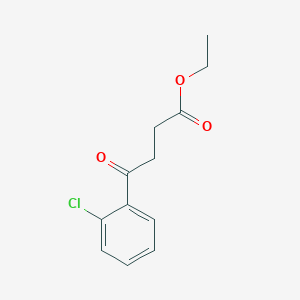
4-(2-クロロフェニル)-4-オキソ酪酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is a chemical compound that likely contains an ester functional group, given the “ethyl” prefix and “butyrate” suffix. The “4-(2-chlorophenyl)” indicates the presence of a chlorinated phenyl group at the 4-position of the butyrate ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions or through coupling reactions involving carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a butyrate (four-carbon) backbone with a carbonyl (C=O) at the 4-position, an ethyl ester group also at the 4-position, and a 2-chlorophenyl group attached to the same 4-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .科学的研究の応用
医薬品研究:抗不安薬
4-(2-クロロフェニル)-4-オキソ酪酸エチル: は構造的にエチゾラムと関連しており、これは抗不安作用を持つ化合物です 。これは、不安障害の治療に使用できる新しい抗不安薬の開発における潜在的な用途を示唆しています。研究は、化合物のGABA受容体に対する親和性を高めるために、エチル基またはオキソ酪酸部分を修飾することに焦点を当てることができます。GABA受容体は、抗不安薬の主要な標的です。
抗菌活性:誘導体の合成
化合物の構造におけるクロロフェニル基は、抗菌活性を示す可能性を示唆しています。研究では、誘導体の合成を探求し、さまざまな細菌および真菌株に対する有効性を評価することができます。 これにより、ユニークな作用機序を持つ新しい抗菌薬の発見につながる可能性があります .
作用機序
Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s intended for use in materials or other chemical applications, the mechanism could vary widely .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKROHSVASWEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645860 |
Source


|
| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-01-8 |
Source


|
| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

